ApoE/Ldlr Independence: cKK-E15 vs. cKK-E12 in Murine Hepatic Delivery
A critical differentiator for cKK-E15 is its mechanistic independence from the ApoE/Ldlr pathway for hepatic uptake, in contrast to its parent compound cKK-E12. In murine models, the delivery of LNPs formulated with cKK-E15 is not dependent upon ApoE or Ldlr expression, whereas the delivery of LNPs containing cKK-E12 shows a clear reliance on this pathway [1]. This distinction is foundational for applications where the ApoE/Ldlr axis may be dysfunctional, saturated, or a confounding variable.
| Evidence Dimension | Dependency on ApoE and Ldlr for hepatic delivery of mRNA-LNPs |
|---|---|
| Target Compound Data | Not dependent upon ApoE or Ldlr expression |
| Comparator Or Baseline | cKK-E12: Delivery is dependent upon ApoE/Ldlr expression |
| Quantified Difference | Qualitative difference in pathway dependency; cKK-E15 bypasses the ApoE/Ldlr axis. |
| Conditions | In vivo mouse models (strain information not specified in source) |
Why This Matters
This provides a clear scientific rationale for selecting cKK-E15 over cKK-E12 in specific experimental or therapeutic models where ApoE/Ldlr-mediated uptake is compromised or undesirable.
- [1] GlpBio. (n.d.). cKK-E15. Product Page. Retrieved from https://www.glpbio.com/ckk-e15.html View Source
